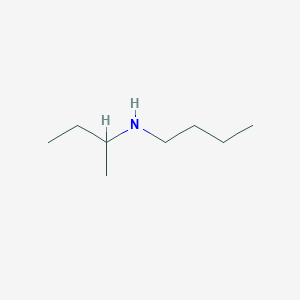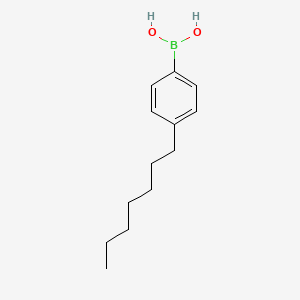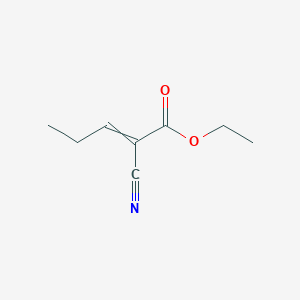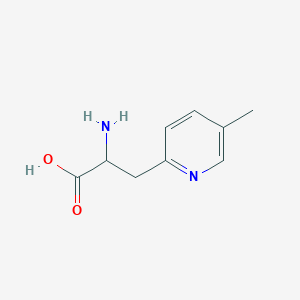
FMOC-DL-3,3-ジフェニルアラニン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FMOC-DL-3,3-diphenylalanine (Fmoc-FF) is a dipeptide derivative that exhibits a strong propensity for self-assembly into various supramolecular structures. This self-assembly is influenced by factors such as pH, solvent choice, and concentration, leading to the formation of different nanostructures like fibrils, ribbons, and hydrogels . These structures are typically stabilized by beta-sheet formation and pi-pi stacking interactions, particularly due to the aromatic nature of the Fmoc group .
Synthesis Analysis
The synthesis of Fmoc-FF and related compounds often involves solid-phase peptide synthesis using Fmoc chemistry. This method allows for the efficient incorporation of amino acids into peptides, which can then be further modified or used to generate hydrogels and other materials . The synthesis of Fmoc-FF is not detailed in the provided papers, but the general approach would involve the coupling of Fmoc-protected phenylalanine with another phenylalanine unit, followed by deprotection and purification steps.
Molecular Structure Analysis
The molecular structure of Fmoc-FF is characterized by the presence of the Fmoc group, which is a bulky aromatic moiety that protects the amine function during peptide synthesis. This group plays a crucial role in the self-assembly and optical properties of the molecule. Studies have shown that the Fmoc group can participate in hydrogen bonding and other noncovalent interactions, which are essential for the formation of supramolecular structures .
Chemical Reactions Analysis
Fmoc-FF can undergo various chemical reactions typical of peptides, such as amide bond formation and cleavage. Additionally, the Fmoc group itself can be removed under basic conditions, which is a common step in peptide synthesis. The self-assembly process of Fmoc-FF into hydrogels can be considered a chemical reaction where the solvent and pH conditions induce a phase transition, leading to the formation of a fibrous network .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-FF are closely related to its ability to form hydrogels. These gels exhibit a range of mechanical properties that can be tuned by adjusting the pH, solvent, and other experimental conditions . The self-assembly mechanism of Fmoc-FF is pH-dependent, with apparent pKa shifts observed during the process, which coincide with significant structural changes . The optical properties of the Fmoc group are also modulated by
科学的研究の応用
ハイドロゲルの形成
FMOC-DL-3,3-ジフェニルアラニン(別名Fmoc-FF)は、生理学的条件下で自己支持性ハイドロゲル中に自己集合する能力があるため、最も研究されている超短ペプチドの1つです . 得られるハイドロゲルの構造的特性(機械的剛性、線維状ネットワークの絡み合い、繊維の厚さなど)は、調製中の実験条件に厳密に依存します .
生体医用アプリケーション
Fmoc-FFハイドロゲルは、生体医用分野の幅広い用途で提案されてきました . 他の物理的に架橋されたハイドロゲルと比較して、このハイドロゲルの優れた機械的剛性と、チャイニーズハムスター卵巣(CHO)細胞接着をサポートする能力は、Fmoc-FFを組織工学のための有望で調整可能で汎用性の高い足場として示唆しています .
薬物送達システム
Fmoc-FFハイドロゲルのユニークな特性により、薬物送達用途に適しています。 大量の水または他の生物学的流体を封入する能力により、治療薬を組み込み、制御放出することができます .
ハイブリッド材料の調製
機械的特性、安定性、生体適合性を向上させた新規材料に関する研究により、新規Fmoc-FFベースのハイブリッドシステムが開発されました。 これらのシステムでは、超短ハイドロゲレーターが、多糖類、ポリマー、ペプチド、または有機分子などの他のエンティティと組み合わされます .
触媒
Fmoc-FFベースのハイブリッド材料の構造的特徴は、触媒に潜在的な用途があります . 特定の用途に適した特性を持つ、Fmoc-FFジペプチドハイドロゲレーターに基づいた新しいハイブリッドナノマテリアルを設計する能力は、この分野における新しい可能性を開きます .
細胞外マトリックス模倣物
Fmoc-FFによって形成されるものなどのペプチドハイドロゲルは、調整可能な繊維状の性質により、細胞外マトリックス模倣物として大きな可能性を示しています . これは、組織工学および再生医療における用途に適しています .
作用機序
Target of Action
FMOC-DL-3,3-diphenylalanine, also known as Fmoc-FF, is primarily targeted towards the formation of self-supporting hydrogels . These hydrogels are three-dimensional networks capable of encapsulating high amounts of water or other biological fluids . The compound’s ability to self-assemble in these hydrogels under physiological conditions has made it one of the most studied ultra-short peptides .
Mode of Action
The interaction of FMOC-DL-3,3-diphenylalanine with its targets involves a process of self-assembly. This compound forms β-sheets that self-assemble laterally through π–π stacking of the fluorenyl groups into nanofibrous networks . The structural properties of the resulting hydrogel, including mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .
Biochemical Pathways
The biochemical pathways affected by FMOC-DL-3,3-diphenylalanine are primarily related to the formation and properties of hydrogels. The compound’s ability to self-assemble in hydrogels affects the structural arrangement and behavior of these materials in terms of stiffness, matrix porosity, and stability . The final material obtained is deeply dependent on the preparation method .
Result of Action
The molecular and cellular effects of FMOC-DL-3,3-diphenylalanine’s action are primarily seen in the formation of hydrogels. These hydrogels have a broad range of applications in different fields, such as biomedical and industrial fields . The development of novel FMOC-DL-3,3-diphenylalanine-based hybrid systems has been proposed, combining the ultra-short hydrogelator with other entities such as polysaccharides, polymers, peptides, or organic molecules .
Action Environment
The action, efficacy, and stability of FMOC-DL-3,3-diphenylalanine are influenced by various environmental factors. The compound’s ability to form hydrogels is dependent on the experimental conditions used during preparation, including the solvent and pH . Additionally, the compound’s interaction with its targets can be affected by the presence of other molecules, as seen in the development of hybrid systems .
Safety and Hazards
Safety precautions should be taken when handling FMOC-DL-3,3-diphenylalanine. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
生化学分析
Biochemical Properties
FMOC-DL-3,3-diphenylalanine plays a crucial role in various biochemical reactions, primarily due to its ability to self-assemble into stable nanostructures. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, FMOC-DL-3,3-diphenylalanine has been shown to interact with enzymes involved in peptide synthesis, such as proteases and peptidases, by forming stable complexes that can inhibit or modulate their activity . Additionally, it can interact with proteins involved in cell signaling pathways, potentially influencing their function and activity.
Cellular Effects
FMOC-DL-3,3-diphenylalanine has been observed to exert significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that FMOC-DL-3,3-diphenylalanine can induce changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis . Furthermore, it has been reported to affect cellular metabolism by altering the activity of key metabolic enzymes and pathways. For example, FMOC-DL-3,3-diphenylalanine can enhance the activity of glycolytic enzymes, leading to increased glucose uptake and utilization in cells .
Molecular Mechanism
The molecular mechanism of action of FMOC-DL-3,3-diphenylalanine involves several key processes. At the molecular level, FMOC-DL-3,3-diphenylalanine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, modulating their activity and function. For instance, FMOC-DL-3,3-diphenylalanine has been shown to inhibit the activity of certain proteases by forming stable complexes with their active sites . Additionally, it can activate signaling pathways by binding to cell surface receptors, leading to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of FMOC-DL-3,3-diphenylalanine can change over time due to factors such as stability, degradation, and long-term effects on cellular function. FMOC-DL-3,3-diphenylalanine is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of byproducts that may have different biological activities. Long-term studies have shown that FMOC-DL-3,3-diphenylalanine can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of FMOC-DL-3,3-diphenylalanine vary with different dosages in animal models. At low doses, FMOC-DL-3,3-diphenylalanine has been shown to have beneficial effects, such as promoting tissue regeneration and reducing inflammation . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and tissue damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration ranges. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
FMOC-DL-3,3-diphenylalanine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as peptidases, which cleave the peptide bonds to release the constituent amino acids . Additionally, FMOC-DL-3,3-diphenylalanine can influence metabolic flux by modulating the activity of key metabolic enzymes. For example, it can enhance the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to increased energy production in cells .
Transport and Distribution
The transport and distribution of FMOC-DL-3,3-diphenylalanine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through endocytosis or facilitated diffusion, depending on its concentration and the presence of specific transporters . Once inside the cells, FMOC-DL-3,3-diphenylalanine can interact with intracellular binding proteins, which can influence its localization and accumulation. Studies have shown that FMOC-DL-3,3-diphenylalanine can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of FMOC-DL-3,3-diphenylalanine plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, FMOC-DL-3,3-diphenylalanine can be directed to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, it can localize to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENQOTJCVODUQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine](/img/structure/B1307587.png)









![2-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1307632.png)